molecular formula C30H43N3O7 B15133369 Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate CAS No. 923591-06-4

Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate

Cat. No.: B15133369
CAS No.: 923591-06-4
M. Wt: 557.7 g/mol
InChI Key: DJKSNZHYAXNOAC-YFNKSVMNSA-N
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Description

Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21211(4,7)0(6,11)]heptacosa-6,8,10-triene-24-carboxylate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Key steps include:

    Formation of the Tetracyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the complex ring system.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others, tailoring the compound’s properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and functional group versatility make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism by which Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate stands out due to its specific tert-butyl and dimethyl substitutions, which confer unique chemical properties and potential applications not shared by its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

923591-06-4

Molecular Formula

C30H43N3O7

Molecular Weight

557.7 g/mol

IUPAC Name

methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxylate

InChI

InChI=1S/C30H43N3O7/c1-29(2,3)24-25(34)33-16-21(14-23(33)26(35)38-6)40-28(37)32-15-20-12-9-11-19(22(20)17-32)10-7-8-13-30(4,5)18-39-27(36)31-24/h9,11-12,21,23-24H,7-8,10,13-18H2,1-6H3,(H,31,36)/t21-,23+,24-/m1/s1

InChI Key

DJKSNZHYAXNOAC-YFNKSVMNSA-N

Isomeric SMILES

CC1(CCCCC2=C3CN(CC3=CC=C2)C(=O)O[C@@H]4C[C@H](N(C4)C(=O)[C@@H](NC(=O)OC1)C(C)(C)C)C(=O)OC)C

Canonical SMILES

CC1(CCCCC2=C3CN(CC3=CC=C2)C(=O)OC4CC(N(C4)C(=O)C(NC(=O)OC1)C(C)(C)C)C(=O)OC)C

Origin of Product

United States

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